In Vitro GOAT Inhibition: Potency of Goat-IN-1 Compared to Peptidic Inhibitor GO-CoA-Tat
Goat-IN-1 demonstrates potent in vitro inhibition of human GOAT, exhibiting 101% inhibition at a concentration of 10 μM . This high level of inhibition at a defined concentration provides a clear quantitative benchmark for researchers. In contrast, the peptidic inhibitor GO-CoA-Tat, while also a GOAT inhibitor, exhibits a complex in vitro profile, including a significant increase in ghrelin and GOAT mRNA expression at concentrations from 1.5 × 10⁻⁵ to 1.5 × 10⁻³ mol/mL, a phenomenon not reported for Goat-IN-1 [1].
| Evidence Dimension | In vitro GOAT inhibition |
|---|---|
| Target Compound Data | 101% inhibition at 10 μM |
| Comparator Or Baseline | GO-CoA-Tat (peptidic bisubstrate analog) |
| Quantified Difference | Not directly comparable due to differing assay endpoints; GO-CoA-Tat's profile includes a paradoxical increase in GOAT/ghrelin mRNA expression, whereas Goat-IN-1's data is limited to direct enzymatic inhibition. |
| Conditions | Recombinant human GOAT enzyme assay (Goat-IN-1); primary gastric mucosal cell culture (GO-CoA-Tat) |
Why This Matters
This data highlights that Goat-IN-1 is a potent, direct inhibitor with a well-defined in vitro activity, while GO-CoA-Tat's effects are more complex, including transcriptional feedback, which may confound experimental interpretation.
- [1] Du, G. M., Luo, B. P., Hu, Z. H., Wu, J. G., Yan, W. M., Han, Z. Q., ... & Liu, M. J. (2018). The effect of ghrelin O-acyltransferase inhibitor on gastric H+–K+-ATPase activity and GOAT/ghrelin system in gastric mucosal cells in vitro. General and Comparative Endocrinology, 265, 150-157. View Source
